Patent Citation Frequency: Ethyl vs. Methyl Ester as a Synthetic Intermediate
The methyl ester analog of this compound (CAS 374679-63-7) is explicitly linked to 19 distinct patents [1]. The ethyl ester (target compound, CAS 93618-67-8) is an integral intermediate in the synthesis of GSK2330672 (an IBAT inhibitor in clinical development), where the ethyl ester moiety is required for the specific regioselectivity of subsequent steps in the patented route [2]. In contrast, the free acid analog (CID 84188232) shows no patent linkage (0 count), indicating that the esterified form is the preferred building block for protecting group strategy [3].
| Evidence Dimension | Patent citation count |
|---|---|
| Target Compound Data | 19 patents (methyl ester analog, indicating class importance) [1]; Used in patent US20220055999A1 for GSK2330672 synthesis [2] |
| Comparator Or Baseline | Free acid analog (4-(3,4-dichlorophenyl)-3,4-dioxobutanoic acid): 0 patents [3] |
| Quantified Difference | Ester derivatives are documented in ≥19 patents; free acid analog has 0 citations |
| Conditions | Patent database mining (PubChem, Justia Patents) |
Why This Matters
Higher patent linkage indicates established utility as a synthetic intermediate, reducing development risk for procurement in medicinal chemistry programs.
- [1] PubChemLite. (n.d.). Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate Patent Count. University of Luxembourg. View Source
- [2] Barcan, G., Guo, J., Morgan, C. W., Roiban, G. D., & Sutton, P. W. (2022). Synthetic Methods. U.S. Patent Application Publication No. US20220055999A1. View Source
- [3] PubChem. (2025). 4-(3,4-Dichlorophenyl)-3,4-dioxobutanoic acid. PubChem Compound Summary, CID 84188232. View Source
